

physical and chemical properties of endo-BCN-PEG4-Boc-amine

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Compound of Interest

Compound Name: *endo-BCN-PEG4-Boc-amine*

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An In-depth Technical Guide to **endo-BCN-PEG4-Boc-amine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **endo-BCN-PEG4-Boc-amine**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. This document details its core characteristics, experimental protocols for its use, and its role in advanced biochemical applications.

Core Properties and Specifications

endo-BCN-PEG4-Boc-amine is a versatile molecule composed of three key functional components:

- An endo-Bicyclononyne (BCN) group: A strained alkyne that enables rapid and specific copper-free click chemistry reactions with azide-containing molecules.^[1] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and biocompatible, proceeding readily in aqueous environments without the need for a toxic copper catalyst.^{[2][3]}
- A Polyethylene Glycol (PEG4) spacer: A hydrophilic 4-unit PEG linker that enhances aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules, minimizing steric hindrance.^{[2][3]}

- A tert-butyloxycarbonyl (Boc) protected amine: A primary amine protected by a Boc group. This protecting group is stable under many conditions but can be efficiently removed under mild acidic conditions to yield a free primary amine.[4][5][6] This free amine can then be conjugated to various functional groups like carboxylic acids or activated NHS esters.[7]

Physical and Chemical Data

The fundamental properties of **endo-BCN-PEG4-Boc-amine** are summarized in the table below. Data is compiled from various suppliers and chemical databases.

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₄₄ N ₂ O ₈	[8][9]
Molecular Weight	512.6 g/mol	[4][8][9]
CAS Number	2468686-11-3	[8][10]
Purity	Typically ≥95% to ≥98%	[4][8][11]
Appearance	Colorless oil or solid	[12]
Functional Group 1	BCN (Bicyclo[6.1.0]nonyne)	[4][5]
Functional Group 2	Boc-protected Amine	[4][5]

Computed Chemical Properties

These properties are computationally derived and provide insight into the molecule's behavior in various chemical environments.

Property	Value	Reference(s)
XLogP3	2.4	[9]
Hydrogen Bond Donor Count	2	[9]
Hydrogen Bond Acceptor Count	8	[9]
Rotatable Bond Count	20	[9]
Topological Polar Surface Area	114 Å ²	[9]
Exact Mass	512.30976637 g/mol	[9]

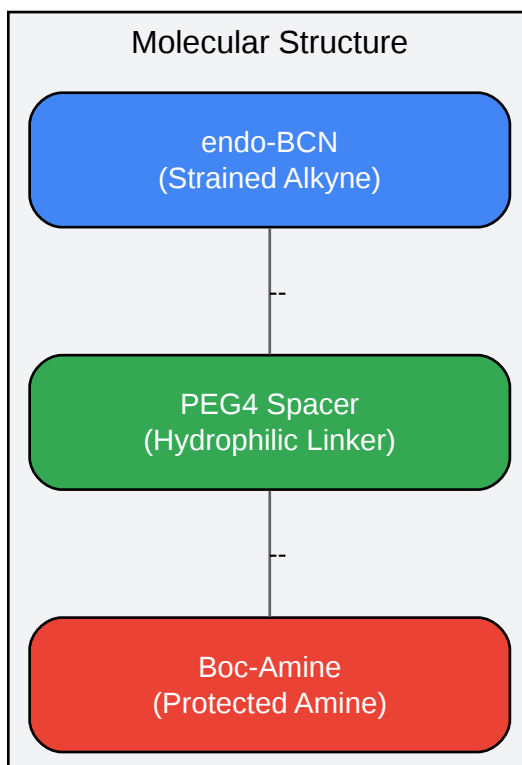
Solubility and Storage

Proper handling and storage are critical to maintaining the integrity of the reagent.

Parameter	Recommendation	Reference(s)
Recommended Storage	-20°C for long-term storage (months to years).[4][7][11] 0-4°C for short-term (days to weeks).[2]	[2][4][7][11]
Shipping Condition	Ambient temperature.[4][7] The compound is stable for several weeks during ordinary shipping.[2]	[2][4][7]
Solubility	Soluble in DMSO, DMF, DCM (Dichloromethane), THF, Acetonitrile.[7][12][13] The deprotected amine form has enhanced water solubility.[7]	[7][12][13]

Experimental Protocols and Reaction Mechanisms

The dual functionality of **endo-BCN-PEG4-Boc-amine** allows for two distinct and orthogonal conjugation strategies.



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Figure 1: Core components of the **endo-BCN-PEG4-Boc-amine** molecule.

Boc Group Deprotection

The Boc-protected amine can be deprotected to yield a primary amine, which is then available for subsequent conjugation.[6] This is typically achieved under mild acidic conditions.

Protocol:

- **Dissolution:** Dissolve the **endo-BCN-PEG4-Boc-amine** in a suitable anhydrous organic solvent, such as Dichloromethane (DCM).
- **Acid Addition:** Add a strong acid, most commonly Trifluoroacetic acid (TFA), to the solution. A typical concentration is 20-50% TFA in DCM.

- **Reaction:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, remove the acid and solvent under reduced pressure. The resulting primary amine (endo-BCN-PEG4-amine) can be used directly or after purification.

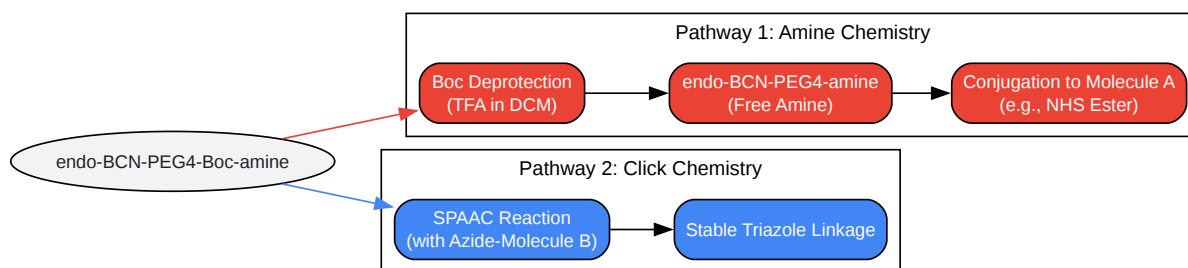
The deprotected primary amine is reactive towards carboxylic acids (in the presence of activators like EDC or HATU), activated NHS esters, and other carbonyl compounds.^[7]^[14]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group reacts specifically with azide-functionalized molecules via SPAAC, a type of copper-free click chemistry.^[2] This reaction is ideal for bioconjugation as it proceeds rapidly at physiological temperature and pH.

Protocol:

- **Dissolution:** Dissolve the azide-containing biomolecule (e.g., protein, antibody, or oligonucleotide) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
- **Reagent Preparation:** Dissolve **endo-BCN-PEG4-Boc-amine** in a water-miscible organic co-solvent like DMSO or DMF.
- **Conjugation:** Add the BCN reagent solution to the biomolecule solution. A 5 to 20-fold molar excess of the BCN reagent is typically used.
- **Incubation:** Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The optimal time may vary depending on the specific reactants.
- **Purification:** Remove the excess unreacted BCN reagent and byproducts using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).



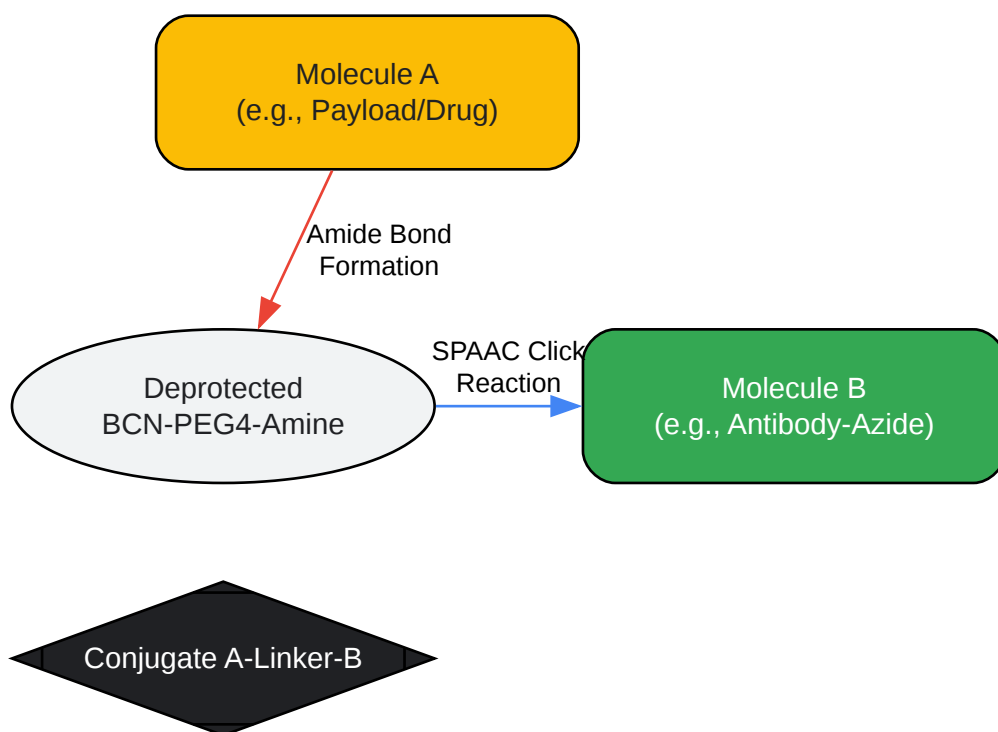
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Figure 2: Orthogonal reaction workflows for **endo-BCN-PEG4-Boc-amine**.

Applications in Drug Development and Research

The unique bifunctional and orthogonal nature of **endo-BCN-PEG4-Boc-amine** makes it a powerful tool for constructing complex molecular architectures. A primary application is in the development of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems.

The linker can be used to connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug). For instance, the Boc group can be deprotected and conjugated to a drug containing a carboxylic acid. Subsequently, the BCN group on the drug-linker complex can be "clicked" onto an antibody that has been functionalized with an azide group.



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